molecular formula C6H10ClNO3 B7825929 Alanine, N-acetyl-3-chloro-, methyl ester

Alanine, N-acetyl-3-chloro-, methyl ester

Cat. No.: B7825929
M. Wt: 179.60 g/mol
InChI Key: IGKDMFMKAAPDDN-YFKPBYRVSA-N
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Description

Alanine, N-acetyl-3-chloro-, methyl ester (CAS synonyms: methyl N-acetyl-3-chloro-L-alaninate, L-Alanine, N-acetyl-3-chloro-, methyl ester) is a modified amino acid derivative. Its structure features:

  • An N-acetyl group (–N–COCH₃) replacing the amino hydrogen.
  • A 3-chloro substituent on the alanine backbone.
  • A methyl ester (–COOCH₃) at the carboxyl terminus.

This compound is primarily used in laboratory settings for peptide synthesis and as a chiral building block in medicinal chemistry . Its synthesis likely follows methods analogous to other methyl esters of amino acids, such as reacting the parent amino acid with methanol and trimethylchlorosilane, as described for alanine methyl ester hydrochlorides .

Properties

IUPAC Name

methyl (2R)-2-acetamido-3-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKDMFMKAAPDDN-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18635-38-6, 87333-22-0
Record name N-Acetyl-3-chloro-L-alanine methyl ester
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Record name Methyl 2-(acetylamino)-3-chloropropionate, (R)-
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Record name methyl 2-(acetylamino)-3-chloropropionate
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Record name L-Alanine, N-acetyl-3-chloro-, methyl ester
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Record name METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (R)-
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Biological Activity

Overview

Alanine, N-acetyl-3-chloro-, methyl ester, also known as Methyl 2-acetylamino-3-chloropropionate (CAS No. 87333-22-0), is a compound with significant biological implications. Its molecular formula is C6H10ClNO3C_6H_{10}ClNO_3, and it has a molecular weight of 179.6 g/mol. The compound is synthesized through various methods, including the reaction of L-serine methyl ester with acetic anhydride followed by chlorination using thionyl chloride. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biomolecules. The compound's reactivity as a synthon in chemical synthesis enables it to participate in multiple biochemical pathways. This includes:

  • Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, leading to various derivatives.
  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding acid, which may exhibit different biological properties.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Salmonella species .
  • Cell Viability and Reactive Oxygen Species (ROS) Production : The compound's impact on cell viability and ROS production has been investigated in endothelial cells, providing insights into its potential role in cardiovascular health .
  • Pharmaceutical Applications : As an intermediate in the synthesis of pharmaceutical compounds, it shows promise in drug development, particularly in creating agents targeting specific diseases.

Case Studies

Several studies have focused on the biological implications of this compound:

  • Study on Antisalmonella Activity : A study published in 2024 explored the antimicrobial effects of this compound against Salmonella. The results indicated a significant reduction in bacterial viability when exposed to varying concentrations of the compound .
  • Impact on Endothelial Cells : Research highlighted how exposure to high salt levels affected endothelial cell viability and ROS production. This compound was part of the analysis to assess its protective effects against oxidative stress induced by high sodium chloride intake .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Methyl 2-chloropropionateLacks acetylamino groupLimited versatility in synthesis
Methyl 2-acetamidoacrylateContains acrylate groupDifferent reactivity and applications
This compoundContains both acetyl and chloro groupsExhibits antimicrobial activity

Scientific Research Applications

Pharmaceutical Intermediates

Alanine, N-acetyl-3-chloro-, methyl ester serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antihypertensive drugs like Ramipril. Its role as a precursor allows for the efficient production of active pharmaceutical ingredients (APIs) with improved yields and reduced by-products .

Antimicrobial Studies

Recent studies have demonstrated the compound's potential antimicrobial properties. For instance, it has been evaluated for its effectiveness against Salmonella species, showcasing promising results in both in vitro and in vivo studies . This suggests its potential use in developing new antimicrobial agents.

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its reactive chloro group. It can be involved in various coupling reactions and can serve as a precursor for synthesizing other bioactive molecules . Its versatility makes it valuable in academic and industrial laboratories focusing on drug discovery and development.

Case Studies

StudyFocusFindings
Antimicrobial Activity Evaluated against SalmonellaShowed significant inhibitory effects, indicating potential for use in food safety applications .
Pharmaceutical Synthesis Intermediate for RamiprilImproved synthesis methods resulted in higher yields and fewer by-products compared to traditional methods .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares Alanine, N-acetyl-3-chloro-, methyl ester with structurally related compounds:

Compound Name Substituents/Modifications Protecting Group Molecular Weight Key Properties Applications
This compound –N-acetyl, –Cl (C3), –COOCH₃ Acetyl ~195.6 g/mol Enhanced electrophilicity due to Cl; moderate stability in polar solvents Peptide synthesis, enzyme inhibition
Methyl N-Boc-3-chloro-L-alaninate –N-Boc (tert-butoxycarbonyl), –Cl (C3), –COOCH₃ Boc ~265.7 g/mol Base-labile protection; improved solubility in organic solvents Solid-phase peptide synthesis
Methyl 2,3-diaminopropionate dihydrochloride –NH₂ (C2 and C3), –COOCH₃ None (free amines) ~187.1 g/mol High reactivity for crosslinking; hygroscopic Polymer chemistry, bifunctional linkers
Valine, methyl ester, hydrochloride Branched –CH(CH₃)₂ side chain, –COOCH₃ None ~167.6 g/mol Hydrophobic; steric hindrance from isopropyl group Prodrug design, chiral resolutions
DL-Alanine, N-benzoyl-3-phenyl-, ethyl ester –N-benzoyl, –C₆H₅ (C3), –COOCH₂CH₃ Benzoyl ~327.4 g/mol Aromatic bulk; UV activity Photolabile protecting groups
L-Alanine, N-(2-fluorobenzoyl)-, methyl ester –N-(2-fluorobenzoyl), –COOCH₃ 2-Fluorobenzoyl ~225.2 g/mol Electron-withdrawing F enhances stability; fluorescence potential Bioimaging probes

Detailed Analysis of Key Comparisons

a) Protecting Group Stability
  • The acetyl group in the target compound is stable under acidic conditions but hydrolyzes under strong basic conditions. In contrast, the Boc group in Methyl N-Boc-3-chloro-L-alaninate is cleaved by trifluoroacetic acid (TFA), making it preferable for stepwise peptide synthesis .
  • Benzoyl () and 2-fluorobenzoyl () groups offer enhanced steric and electronic effects, improving resistance to enzymatic degradation in biological applications.
b) Reactivity of Chlorine Substituent
  • The 3-chloro substituent in the target compound increases electrophilicity at C3, enabling nucleophilic substitution reactions. This contrasts with non-halogenated analogs like valine methyl ester, where reactivity is dominated by the side chain .

Preparation Methods

Esterification of L-Serine

L-serine undergoes esterification with methanol or ethanol under acidic conditions. For example, 65 kg of L-serine reacts with 432 kg of ethanol and 90 kg of sulfur oxychloride at 20°C for 10 hours, yielding L-serine methyl ester hydrochloride. Excess alcohol acts as both solvent and reactant, achieving near-quantitative conversion. The crude product is isolated via centrifugation and dried under vacuum (60°C, 20 mmHg).

Chlorination with Sulfur Oxychloride

The esterified intermediate is chlorinated using sulfur oxychloride (SOCl₂) in ethylene dichloride. A catalytic amount of dimethylformamide (DMF, 1–2% of SOCl₂ weight) accelerates the reaction. For instance, 500 kg of ethylene dichloride, 60 kg of SOCl₂, and 1.2 kg of DMF react at reflux (40–50°C) for 5 hours, substituting the β-hydroxyl group with chlorine. Tail gases (HCl and SO₂) are neutralized with 30% NaOH, minimizing environmental impact. The product, 3-chloro-L-alanine methyl ester, is obtained in 92–95% yield after centrifugation and solvent recovery.

Acylation with Acetic Anhydride

Acylation introduces the N-acetyl group using acetic anhydride. In a representative procedure, 65 kg of acetic anhydride reacts with the chlorinated intermediate in the presence of toluenesulfonic acid (0.1 kg) at 60°C under reduced pressure for 4 hours. The mixture is concentrated, dissolved in ethanol, and cooled to −5°C to precipitate the product. This step achieves 98.2–99.1% purity by HPLC, with a yield of 89–93%.

Recrystallization and Purification

Final purification involves recrystallization from ethanol or methanol. For example, 605 kg of crude product is dissolved in 6500 kg of dehydrated alcohol, cooled to −5°C, and centrifuged to remove impurities. The process reduces residual acetic acid and acetic anhydride to <0.5%, meeting pharmaceutical-grade standards.

Table 1: Key Parameters in Serine-Based Synthesis

StepConditionsYield (%)Purity (%)
Esterification20°C, 10 h, ethanol9895
Chlorination40–50°C, 5 h, DMF catalyst9597
Acylation60°C, 4 h, toluenesulfonic acid9398.2
Recrystallization−5°C, ethanol8999.1

Alternative Route from L-Alanine Methyl Ester Hydrochloride

A less common but stereospecific method starts with L-alanine methyl ester hydrochloride, as described in academic protocols. This approach avoids serine’s β-hydroxyl group, instead introducing chlorine via nucleophilic substitution.

Chlorination Using Thionyl Chloride

L-alanine methyl ester hydrochloride reacts with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C. The reaction proceeds via an intermediate sulfite ester, which decomposes to release SO₂ and yield 3-chloro-L-alanine methyl ester. Yields are modest (75–80%) due to competing hydrolysis, but the method preserves stereochemical integrity.

N-Acetylation with Acetyl Chloride

Subsequent acylation employs acetyl chloride in pyridine to avoid racemization. For example, 40.0 g of 3-chloro-L-alanine methyl ester reacts with 1.2 equivalents of acetyl chloride at −20°C for 2 hours, achieving 85% yield and 98% enantiomeric excess.

Table 2: Comparison of Serine- vs. Alanine-Based Methods

ParameterSerine RouteAlanine Route
Starting MaterialL-serine ($0.15/g)L-alanine ($0.22/g)
Total Yield89%64%
Purity99.1%98%
Stereopurity>99% (retained)98% ee
Cost EfficiencyHigh (solvent recycling)Moderate

Optimization Strategies for Industrial Scaling

Solvent Recovery Systems

Patented methods emphasize recycling ethylene dichloride and ethanol. Distillation recovers 95% of ethylene dichloride, reducing raw material costs by 30%. Similarly, acetic acid and acetic anhydride from acylation are purified and reused, minimizing waste.

Catalytic Enhancements

Replacing DMF with HZSM-5 molecular sieves in chlorination improves reaction rates by 15% while reducing catalyst load to 0.01%. This modification also facilitates catalyst recovery via filtration.

Temperature Control

Segmented heating during chlorination (40°C for 2 h, then 50°C for 3 h) optimizes conversion while minimizing by-products like β,β-dichloroalanine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-acetyl-3-chloro-alanine methyl ester with high purity?

  • Methodology :

  • Step 1 : Start with L-alanine as the base substrate. Protect the amino group via acetylation using acetic anhydride under alkaline conditions (pH 8–9) to form N-acetyl-alanine .
  • Step 2 : Introduce the chloro-substitution at the β-position (third carbon) using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous conditions .
  • Step 3 : Perform esterification by reacting the chlorinated intermediate with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux (60–80°C) .
  • Step 4 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) and NMR (¹H/¹³C) .
    • Key Considerations : Monitor reaction intermediates using TLC and adjust stoichiometry to avoid over-chlorination or ester hydrolysis .

Q. Which spectroscopic techniques are optimal for characterizing structural features of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR to confirm methyl ester (δ ~3.7 ppm) and acetyl group (δ ~2.0 ppm); ¹³C NMR to identify the chloro-substituted carbon (δ ~40–50 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀ClNO₃ at ~179.5 m/z) .
  • Infrared (IR) Spectroscopy : Detect ester carbonyl (C=O stretch ~1740 cm⁻¹) and amide bonds (N–H bend ~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the chloro-substitution at the β-position influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Experimental Design :

  • Compare reaction kinetics with non-chlorinated analogs (e.g., N-acetyl-alanine methyl ester) using nucleophiles like amines or thiols.
  • Mechanistic Insight : The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the β-chloro group may reduce accessibility .
  • Data Analysis : Monitor reaction progress via HPLC and calculate rate constants (k) under varying pH/temperature. Use computational modeling (DFT) to map electronic effects .

Q. What strategies mitigate hydrolysis of the methyl ester group during biological assays?

  • Methodology :

  • Stability Testing : Incubate the compound in buffers (pH 2–9) and analyze degradation via LC-MS. Ester hydrolysis peaks at pH >7 due to alkaline conditions .
  • Modification : Replace the methyl ester with a more stable group (e.g., tert-butyl ester) or use prodrug strategies for targeted release .
  • Application Note : In cell culture, maintain assays at pH 6.5–7.0 and use esterase inhibitors (e.g., bis-para-nitrophenyl phosphate) to prolong stability .

Q. How can this compound be utilized in studying protease substrate specificity?

  • Experimental Design :

  • Enzyme Assays : Use as a competitive inhibitor in trypsin/chymotrypsin assays. Measure IC₅₀ values and compare with non-chlorinated analogs.
  • Structural Studies : Co-crystallize with target proteases (e.g., subtilisin) to resolve binding modes via X-ray crystallography. The chloro group may occupy hydrophobic pockets, altering substrate affinity .
  • Contradiction Analysis : If activity diverges from computational predictions, evaluate solvent effects or post-binding conformational changes using molecular dynamics simulations .

Data Analysis & Contradiction Resolution

Q. How to resolve discrepancies in reported synthetic yields of N-acetyl-3-chloro-alanine methyl ester?

  • Approach :

  • Variable Screening : Use Design of Experiments (DoE) to test factors like reaction temperature, solvent polarity, and catalyst loading.
  • Case Study : reports 100% yield under reflux, while other methods (e.g., microwave-assisted synthesis) may show lower yields due to side reactions. Optimize reaction time and stoichiometry via real-time FTIR monitoring .
  • Statistical Validation : Apply ANOVA to identify significant variables and refine protocols for reproducibility .

Application in Protein Engineering

Q. Can this compound serve as a non-canonical amino acid precursor in cell-free translation systems?

  • Methodology :

  • In Vitro Translation : Incorporate into tRNA charging assays using aminoacyl-tRNA synthetases (e.g., AlaRS). Measure incorporation efficiency via fluorescent tagging (e.g., BODIPY-labeled tRNA) .
  • Challenges : The chloro group may hinder ribosomal incorporation. Use orthogonal synthetase-tRNA pairs evolved via directed evolution to bypass natural substrate specificity .

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